4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-1H-pyrazole is a chemical compound that may be used in the preparation of various pharmaceutical and biologically active compounds . It’s also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Synthesis Analysis
4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .Chemical Reactions Analysis
4-Bromopyrazole may be used in the preparation of various pharmaceutical and biologically active compounds . It’s also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .Physical And Chemical Properties Analysis
4-Bromopyrazole has a melting point of 93°C to 96°C and a boiling point of 250°C to 260°C . It is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
A study outlined the synthesis of a broad library of pyrazole derivatives, demonstrating the compound's role as a precursor in producing biologically active molecules. This research could provide a foundation for the development of new chemical entities with potential applications in various fields, including agriculture and pharmaceuticals (Donohue et al., 2002).
Another research effort focused on brominated trihalomethylenones as versatile precursors for the synthesis of pyrazole derivatives, highlighting the compound's utility in generating diverse chemical structures. This work emphasizes the importance of the compound in facilitating a range of substitution reactions, crucial for chemical synthesis and drug development (Martins et al., 2013).
The compound has also been identified as an important intermediate in the synthesis of chlorantraniliprole, a novel insecticide, indicating its value in the development of agricultural chemicals (Niu Wen-bo, 2011).
Research on the synthesis of condensed pyrazoles using palladium-catalyzed cross-coupling reactions with the compound as a precursor reveals its potential in creating complex chemical structures. This study further underscores the compound's role in advancing synthetic chemistry methodologies (Arbačiauskienė et al., 2011).
Biological Applications
- Although direct biological applications of "4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" were not highlighted in the research papers found, related studies on pyrazole derivatives show significant potential in medicinal chemistry. For instance, the synthesis and evaluation of pyrazole derivatives for their biological activities, such as insecticidal and fungicidal properties, suggest that compounds structurally related to the mentioned chemical may have valuable applications in developing new bioactive molecules (Zhang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c10-5-6(8(16)17)15(3-4-1-2-4)14-7(5)9(11,12)13/h4H,1-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECWZXZEIWRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C(C(=N2)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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